H-Pro-Val-Gly-OH

説明

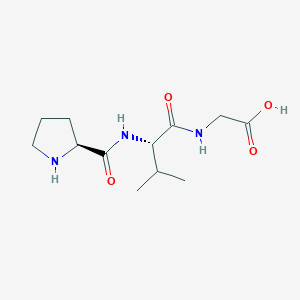

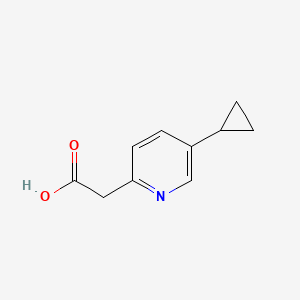

“H-Pro-Val-Gly-OH” is a synthetic peptide with the molecular formula C12H21N3O4 and a molecular weight of 271.31 . It is not intended for human or veterinary use and is used only for research.

Synthesis Analysis

The synthesis of peptides like “H-Pro-Val-Gly-OH” often involves methods based on mixed anhydrides and activated esters to obtain high yield . The peptide preparation method can be improved by replacing p-nitrophenyl esters at the intermediate stage with N-hydroxysuccinimide esters, yielding a crystalline substance at high purity . The BOC (tert-butyloxycarbonyl) group for protection can be replaced with a carbobenzoxy group, which allows for a one-step removal of the protection of both amino groups in mild conditions .Molecular Structure Analysis

The molecular structure of “H-Pro-Val-Gly-OH” is complex and detailed analysis is required for a complete understanding . The repeated pentapeptide sequence, (Val-Pro-Gly-Val-Gly)n, has been considered essential for producing the elastic character of elastin . The torsion angles of the backbone amino acid residues are important for understanding the structure .Chemical Reactions Analysis

The chemical reactions involving “H-Pro-Val-Gly-OH” are complex and involve several steps . The general idea of peptide sequencing by Edman degradation is to cleave one amino acid at a time from an end of the peptide chain. That terminal amino acid is then separated and identified, and the cleavage reactions are repeated on the chain-shortened peptide until the entire peptide sequence is known .Physical And Chemical Properties Analysis

“H-Pro-Val-Gly-OH” has specific physical and chemical properties. It has a molecular weight of 271.31 and a chemical formula of C12H21N3O4 . The storage temperature is less than -15°C .科学的研究の応用

Peptide Synthesis Efficiency

- Research indicates that the inclusion of HOBt in the reaction mixture containing H-Pro-Val-Gly-OH and related compounds can significantly suppress the formation of urethane by-products, enhancing the yield of the desired peptide (Prasad, Iqbal, & Urry, 2009).

Conformational Analysis

- Studies on polypeptides related to H-Pro-Val-Gly-OH, like HCO-(Val-Pro-Gly-Val-Gly), have used temperature and solvent-dependent shifts in NMR chemical shifts to infer secondary structures, suggesting the presence of dynamic hydrogen bonds and β-turns (Urry, Mitchell, Ohnishi, & Long, 1975).

- Nuclear Overhauser enhancement (NOE) studies on similar sequences have demonstrated temperature-dependent hydrophobic interactions between amino acid residues, providing insights into the "hydrophobic effect" in aqueous systems (Urry, Khaled, Rapaka, & Okamoto, 1977).

Implications in Collagen Structure

- The examination of peptides like tBoc-Pro-Gly-Val-OH revealed that they prefer a beta-turn conformation and interact with enzymes like prolyl hydroxylase, offering insights into collagen's structure and stability (Chopra & Ananthanarayanan, 1982).

Role in Elastin Properties

- Peptides similar to H-Pro-Val-Gly-OH have been synthesized and studied to understand the properties of elastin, including temperature-responsive coacervation and intramolecular order, highlighting the importance of specific amino acid sequences in elastin's function (Rapaka & Urry, 2009).

Quantum Molecular Modeling

- Quantum molecular modeling of the tetrapeptide Val-Pro-Gly-Gly, a sequence related to H-Pro-Val-Gly-OH, indicated a beta-turn structure, combining experimental and theoretical approaches for conformational analysis (Broch, Moulabbi, Vasilescu, & Tamburro, 1998).

Thermosensitive Gel Formation

- The combination of a collagen-derived sequence (Pro-Hyp-Gly) and an elastin-derived sequence (Val-Pro-Gly-Val-Gly) in polymers demonstrated thermosensitive gel formation, with potential biomedical applications like tissue regeneration scaffolding (Morihara, Ogata, Kamitakahara, Ohtsuki, & Tanihara, 2005).

Safety And Hazards

“H-Pro-Val-Gly-OH” should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

特性

IUPAC Name |

2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O4/c1-7(2)10(12(19)14-6-9(16)17)15-11(18)8-4-3-5-13-8/h7-8,10,13H,3-6H2,1-2H3,(H,14,19)(H,15,18)(H,16,17)/t8-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOGXAQMNJMBFG-WPRPVWTQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)O)NC(=O)C1CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Pro-Val-Gly-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-chloro-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B3024077.png)

![(5-Chloro-6-methylbenzo[d]oxazol-2-yl)methanamine](/img/structure/B3024090.png)

![4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid](/img/structure/B3024091.png)